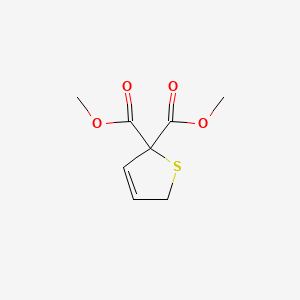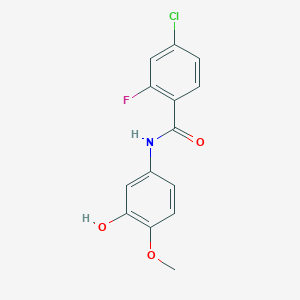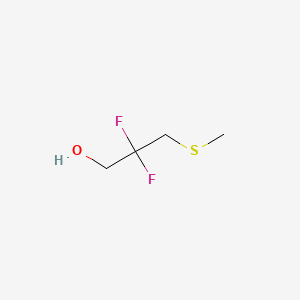![molecular formula C8H12O2 B6604672 6-oxaspiro[3.5]nonan-2-one CAS No. 2386846-79-1](/img/structure/B6604672.png)
6-oxaspiro[3.5]nonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxaspiro[3.5]nonan-2-one, commonly referred to as 6-OSN, is a cyclic organic compound belonging to the class of spiro compounds. It is a colorless, volatile liquid with a pungent odor and is used in a variety of applications, ranging from pharmaceuticals to cosmetics. 6-OSN has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has been studied in various scientific research applications and has shown promising results in the treatment of a variety of diseases.
Wissenschaftliche Forschungsanwendungen
6-OSN has been studied in various scientific research applications, including cancer treatment, anti-inflammatory, antioxidant, and anti-cancer properties. It has been found to be effective in the treatment of various types of cancer, including breast, lung, and pancreatic cancers. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, 6-OSN has been found to have anti-cancer properties, which may be beneficial in the treatment of various types of cancer.
Wirkmechanismus
The mechanism of action of 6-OSN is not fully understood. However, it is believed to act by inducing apoptosis in cancer cells and by inhibiting the growth of cancer cells. It is also believed to act by inhibiting the activity of certain enzymes involved in the growth and spread of cancer cells. In addition, 6-OSN has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Biochemical and Physiological Effects
6-OSN has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and spread of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases. In addition, 6-OSN has been found to have anti-cancer properties, which may be beneficial in the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-OSN in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound, making it a cost-effective option for experimentation. Additionally, 6-OSN is a relatively stable compound, making it easier to store and transport. However, 6-OSN is a volatile compound, which can make it difficult to work with in a laboratory setting. In addition, it is important to note that 6-OSN is a toxic compound, and should be handled with caution.
Zukünftige Richtungen
The potential applications of 6-OSN are vast and there are a number of potential future directions for further research. These include further studies into its anti-cancer properties, as well as its potential use in the treatment of other diseases, such as inflammatory diseases. Additionally, further research into the biochemical and physiological effects of 6-OSN could provide valuable insight into its potential therapeutic applications. Finally, further research into the synthesis methods for 6-OSN could lead to improved methods for its production.
Synthesemethoden
6-OSN can be synthesized by several different methods, including the Grignard reaction, the Claisen condensation reaction, and the Wittig reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, followed by hydrolysis to form the desired product. The Claisen condensation reaction involves the condensation of two esters to form an alkoxide, which is then hydrolyzed to form the desired product. The Wittig reaction involves the addition of a phosphonium salt to an aldehyde or ketone, followed by hydrolysis to form the desired product.
Eigenschaften
IUPAC Name |
6-oxaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-4-8(5-7)2-1-3-10-6-8/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLKGMWTZNLPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)C2)COC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-{7-methylpyrrolo[1,2-c]pyrimidin-3-yl}carbamate](/img/structure/B6604597.png)

![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)


![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)

![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![tert-butyl 7-formyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6604651.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)

![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)